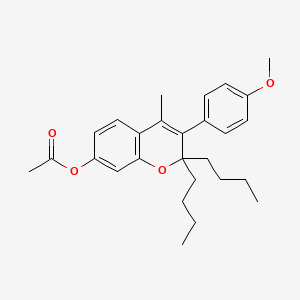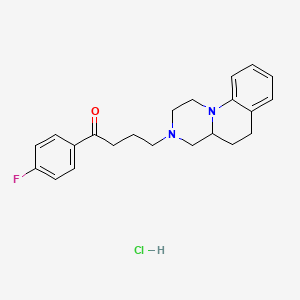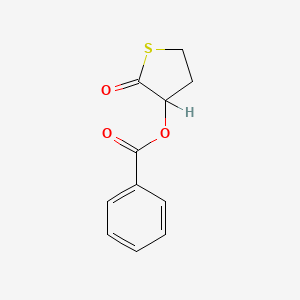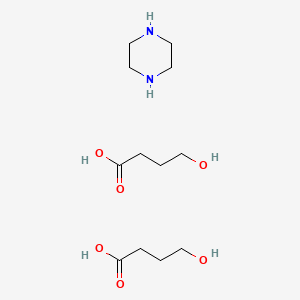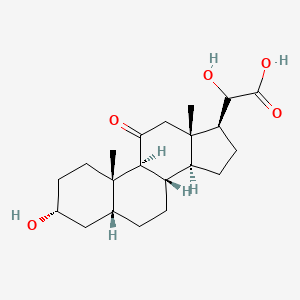
N-丙基异氰化物
描述
Synthesis Analysis
A more sustainable synthesis of isocyanides, including N-Propyl Isocyanide, involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides .Molecular Structure Analysis
The molecular structure of N-Propyl Isocyanide is characterized by a C-N distance of 115.8 pm in isocyanides . The C-N-C angles are near 180° . Isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis
Isocyanides, including N-Propyl Isocyanide, are known for their unique reactivity. They can undergo a four-component reaction (U-4CR), which is a one-pot reaction accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides . They can also exhibit visible-light photocatalytic activity in the oxidative functionalization of C(sp3)−H bonds .Physical And Chemical Properties Analysis
N-Propyl Isocyanide is a colorless liquid with a pungent odor . It is very toxic by ingestion and may be toxic by skin absorption and inhalation . It is insoluble in water but reacts with water to produce a toxic vapor .科学研究应用
金属催化的 C-H 官能化
异氰化物,包括 N-丙基异氰化物,是金属催化的 C-H 官能化中的重要工具,这一过程具有广泛的合成潜力。这些物质在有机化学中很有价值,因为它们在帕氏反应和乌吉反应等多组分反应中发挥作用。使用合适的金属催化剂可以在温和的条件下选择性地活化各种 C-H 键,从而增强药物发现、有机合成和材料科学(Song & Xu, 2017)。
多组分反应
异氰化物在多组分反应 (MCR) 中有重要的历史,MCR 在创建多种化合物中至关重要。异氰化物的四组分反应 (U-4CR) 涉及混合胺、羰基化合物、合适的酸和异氰化物。这种化学在工业中变得越来越流行,用于发现新产品(Ugi, Werner, & Dömling, 2003)。
药物发现
基于异氰化物的多组分反应 (IMCR) 在药物发现中至关重要,可以开发针对各种疾病的药物并探索生物靶点。IMCR 已有效地靶向酶、GPCR、离子通道以及传染病控制(Akritopoulou‐Zanze, 2008)。
转动光谱分析
丙炔基异氰化物(一种相关化合物)的转动光谱已被研究,提供了对分子结构和性质的见解。这项研究有助于理解异氰化物化合物的基本特征(Gripp et al., 2000)。
钯催化的级联序列
异氰化物,包括 N-丙基异氰化物,在钯催化的级联序列中起着至关重要的作用。这些序列在化学合成中很重要,提供了制备各种体系的有效方法(Lang, 2013)。
药物化学
异氰化物在药物化学中表现出有效的生物活性,包括抗菌、抗真菌、抗疟疾、防污和抗肿瘤特性。由于其金属配位特性,它们越来越多地被考虑用于药物设计(Massarotti et al., 2021)。
多组分化学
三苯甲基异氰化物(一种变体)在多组分化学中展示了多功能性,有助于制备 N-酰基氨基酸和游离咪唑并[1,2-a]吡啶-3-胺(Cioc et al., 2016)。
计算研究
异氰化物与羧酸反应的计算研究提供了对其反应机理的见解,有助于理解异氰化物的反应性(Marcelli & Himo, 2008)。
钯催化的异氰化物插入
异氰化物用于钯催化的异氰化物插入,这是有机合成中快速发展的领域,促进了含氮化学品的产生(Collet et al., 2020)。
可持续化学
异氰化物的改进合成方法使得新的化学探索成为可能,为绿色化学计划做出了贡献(Patil, Ahmadianmoghaddam, & Dömling, 2020)。
安全和危害
属性
IUPAC Name |
1-isocyanopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKYFGBIQQMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211761 | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl Isocyanide | |
CAS RN |
627-36-1 | |
| Record name | Propane, 1-isocyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?
A1: N-propyl isocyanide (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]
Q2: How does the structure of alkyl isocyanides, including N-propyl isocyanide, influence their binding kinetics to hemoglobin?
A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and N-propyl isocyanide display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]
Q3: How do the α and β subunits of hemoglobin differ in their interaction with N-propyl isocyanide?
A3: N-propyl isocyanide, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:
- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]
- α Subunits: Increasing the alkyl chain length, as in N-propyl isocyanide compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)

